N'-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLPYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N double bond, formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a brominated benzodioxole moiety and a methylpyridine carbohydrazide group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLPYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLPYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLPYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLPYRIDINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can coordinate with metal ions, forming complexes that can inhibit enzyme activity or modulate receptor function. The brominated benzodioxole group may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(Z)-AMINO(6-BROMO-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE
Uniqueness
N’-[(Z)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLPYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a brominated benzodioxole moiety and a methylpyridine carbohydrazide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12BrN3O3 |
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Molecular Weight |
362.18 g/mol |
IUPAC Name |
N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12BrN3O3/c1-9-2-3-10(6-17-9)15(20)19-18-7-11-4-13-14(5-12(11)16)22-8-21-13/h2-7H,8H2,1H3,(H,19,20)/b18-7- |
InChI Key |
GKZMPFSDOZCMCV-WSVATBPTSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC3=C(C=C2Br)OCO3 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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